An In-depth Technical Guide to Doramectin and its Epimer, epi-Doramectin
An In-depth Technical Guide to Doramectin and its Epimer, epi-Doramectin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Doramectin (B1670889), a potent macrocyclic lactone endectocide, with a particular focus on its physicochemical properties, mechanism of action, synthesis, and pharmacological profile. While the primary subject is Doramectin, this document also addresses its epimer, epi-Doramectin (CAS Number: 1987882-62-1), a known degradation product. Due to the limited availability of specific data for epi-Doramectin, this guide extrapolates from the extensive research conducted on the parent compound, Doramectin, to provide a foundational understanding for researchers. All data presented herein, unless otherwise specified, pertains to Doramectin.
Introduction to Doramectin and epi-Doramectin
Doramectin is a semi-synthetic macrocyclic lactone derived from the fermentation of genetically engineered strains of Streptomyces avermitilis.[1] It is a member of the avermectin (B7782182) class of compounds and is widely used in veterinary medicine to treat and control a broad spectrum of internal and external parasites in livestock, including gastrointestinal roundworms, lungworms, eyeworms, grubs, sucking lice, and mange mites.[1][2]
Epi-Doramectin is recognized as a base-catalyzed intermediate in the decomposition of Doramectin. It is formed through epimerization at the C-2 position, which can subsequently undergo irreversible rearrangement to an isomeric alkene analogue. While its formation is a known aspect of Doramectin's chemistry, there is a notable lack of published data on the specific biological activity and environmental levels of epi-Doramectin.
Physicochemical Properties
A summary of the key physicochemical properties of Doramectin is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₅₀H₇₄O₁₄ | [1] |
| Molar Mass | 899.128 g·mol⁻¹ | [1] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in acetone, ethyl acetate, methanol, and ethanol. Practically insoluble in water. | |
| Melting Point | 166-169 °C |
Mechanism of Action
The primary mechanism of action for Doramectin, and avermectins in general, involves the modulation of ligand-gated chloride channels in the nerve and muscle cells of invertebrates.[3] This action leads to a flaccid paralysis and eventual death of the parasite. The two main targets are glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) receptors.[3][4]
Glutamate-Gated Chloride Channels (GluCls)
Doramectin acts as a positive allosteric modulator of GluCls, which are unique to invertebrates.[3] It binds to a site on the channel protein distinct from the glutamate (B1630785) binding site, locking the channel in an open conformation. This leads to a prolonged influx of chloride ions, causing hyperpolarization of the neuronal or muscle cell membrane and inhibiting signal transmission.[3]
GABA Receptors
Doramectin can also potentiate the action of GABA, the primary inhibitory neurotransmitter in the central nervous system of both invertebrates and vertebrates.[4] By enhancing the binding of GABA to its receptor, Doramectin increases chloride ion influx, leading to hyperpolarization and reduced neuronal excitability. While this is a secondary mechanism in its antiparasitic action, it contributes to the overall paralytic effect. In mammals, the low affinity for GABA receptors and the protective action of the P-glycoprotein efflux pump at the blood-brain barrier contribute to a wider margin of safety.
Caption: Signaling pathway of Doramectin's antiparasitic action.
Synthesis
The industrial production of Doramectin is a multi-step process that begins with the fermentation of a genetically engineered strain of Streptomyces avermitilis.[5] This is followed by chemical modification of the avermectin precursor.
Fermentation
The engineered strain of S. avermitilis is cultured in large-scale fermenters under controlled conditions of temperature, pH, and nutrient supply. The fermentation process is designed to maximize the yield of the desired avermectin precursor.
Chemical Synthesis
A general outline of the chemical synthesis from a key intermediate is described in patent literature.[6] The process involves the conversion of a by-product of the fermentation process into Doramectin. A key step is the elimination of a hydroxyl group at the C-23 position to form an olefinic bond.[6]
Caption: Generalized workflow for the synthesis of Doramectin.
Pharmacokinetics
The pharmacokinetic profile of Doramectin has been extensively studied in cattle. The following table summarizes key parameters following subcutaneous and intramuscular administration.
| Parameter | Subcutaneous (SC) | Intramuscular (IM) | Reference |
| Dose | 200 µg/kg | 200 µg/kg | [7] |
| Cmax (ng/mL) | 27.8 ± 7.9 | 33.1 ± 9.0 | [7] |
| Tmax (days) | 5.3 ± 0.35 | - | [8] |
| AUC₀-∞ (ng·day/mL) | 457 ± 66 | 475 ± 82 | [7] |
| Absorption Rate Constant (ka) (day⁻¹) | 0.542 ± 0.336 | 0.710 ± 0.357 | [7] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity.
Experimental Protocols
Glutamate-Gated Chloride Channel Assay (Conceptual)
A high-throughput screening assay can be developed to identify modulators of GluCls.[9] This typically involves:
-
Cell Line Generation: Stable expression of the target invertebrate GluCl in a mammalian cell line (e.g., HEK293).
-
Membrane Potential Dye Loading: Cells are loaded with a fluorescent dye sensitive to changes in membrane potential.
-
Compound Application: Test compounds (e.g., Doramectin) are added to the cells.
-
Signal Detection: Changes in fluorescence, indicating channel opening and membrane depolarization, are measured using a plate reader.[9]
GABA Receptor Binding Assay (Conceptual)
A radioligand binding assay can be used to determine the affinity of Doramectin for GABA receptors.[10]
-
Membrane Preparation: Isolation of brain membranes from a suitable animal model (e.g., rat).
-
Incubation: Membranes are incubated with a radiolabeled ligand that specifically binds to the GABA receptor (e.g., [³H]muscimol) in the presence of varying concentrations of Doramectin.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The concentration of Doramectin that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
Caption: A typical workflow for the analysis of avermectins.
Safety and Toxicity
Doramectin generally has a wide margin of safety in mammals.[11] This is attributed to the low affinity of avermectins for mammalian GABA receptors and the presence of the P-glycoprotein efflux transporter in the blood-brain barrier, which limits central nervous system exposure.[11]
| Study Type | Species | NOEL | Key Findings | Reference |
| Short-term Toxicity (Gavage) | Rat | 2 mg/kg/day | CNS toxicity at high doses (10 mg/kg/day).[11] | [11] |
| Short-term Toxicity (Gavage) | Dog | 0.1 mg/kg/day | Mydriasis was the most sensitive indicator of a drug-related effect.[11] | [11] |
| Genotoxicity (in vitro) | Bovine Peripheral Lymphocytes | - | Induced cytotoxic and genotoxic effects at concentrations of 20, 40, and 60 ng/mL. | [12] |
| Genotoxicity (in vitro) | Bovine Cumulus Cells | - | Increased frequency of micronucleus formation at 20 and 40 µg/mL. | [12] |
NOEL: No-Observed-Effect Level
Certain breeds of dogs, particularly Collies, with a mutation in the MDR1 (multi-drug resistance) gene are highly sensitive to the neurotoxic effects of avermectins.[13] Overdoses in malnourished cattle have also been reported to cause intoxication.[2]
Conclusion
Doramectin is a highly effective and widely used antiparasitic agent with a well-characterized mechanism of action targeting invertebrate-specific ion channels. Its synthesis through fermentation and subsequent chemical modification allows for large-scale production. While the physicochemical and pharmacological properties of Doramectin are well-documented, there remains a significant knowledge gap concerning its epimer, epi-Doramectin. Further research is warranted to elucidate the specific biological activities and potential environmental impact of this degradation product. This guide provides a solid foundation for researchers and professionals working with Doramectin and highlights the need for continued investigation into its related compounds.
References
- 1. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 2. scielo.br [scielo.br]
- 3. AOP-Wiki [aopwiki.org]
- 4. Anxiolytic and anticonvulsant properties of doramectin in rats: behavioral and neurochemistric evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CZ96396A3 - Process for preparing doramectine and antiparasitic intermediates - Google Patents [patents.google.com]
- 7. Pharmacokinetics and bioequivalence of parenterally administered doramectin in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative pharmacokinetics of doramectin and ivermectin in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A high-throughput assay for modulators of ligand-gated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 854. Doramectin (WHO Food Additives Series 36) [inchem.org]
- 12. Doramectin induced cytotoxic and genotoxic effects on bovine peripheral lymphocytes and cumulus cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
